molecular formula C23H22N4O4 B2689671 3-((tetrahydrofuran-2-yl)methyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1105221-44-0

3-((tetrahydrofuran-2-yl)methyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2689671
CAS RN: 1105221-44-0
M. Wt: 418.453
InChI Key: KVYVFETWYUBZQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((tetrahydrofuran-2-yl)methyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H22N4O4 and its molecular weight is 418.453. The purity is usually 95%.
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Scientific Research Applications

Vibrational Spectroscopic Studies and Chemical Analysis

Research on quinazoline derivatives often involves detailed chemical analysis, including vibrational spectroscopic studies to understand their molecular structure and properties. For instance, studies on compounds like 6-methyl-1-({[(2E)-2-methyl-3-phenyl-prop-2-en-1-yl]oxy}methyl)-1,2,3,4-tetra-hydroquinazoline-2,4-dione have utilized FT-IR and FT-Raman spectroscopy, alongside DFT methods, to analyze vibrational wavenumbers, hyperpolarizability, and molecular stability through NBO analysis and MEP by B3LYP method, highlighting the compound's potential as a chemotherapeutic agent (Sebastian et al., 2015).

Green Synthesis Routes

The development of green chemistry approaches for synthesizing quinazoline derivatives represents a significant area of research. For example, a mild, green, and facile route to synthesizing pyrido[1,2‐a]quinazoline‐1,6‐dione derivatives has been reported, utilizing iodine as a catalyst in an ionic liquid medium. This method underscores the importance of environmentally friendly synthesis methods in creating quinazoline derivatives (Lianghua Lu et al., 2014).

Antimicrobial Activity

Quinazoline derivatives have been explored for their antimicrobial properties, with studies synthesizing novel compounds and assessing their efficacy against bacteria and fungi. For instance, microwave-assisted synthesis of Hantzsch 1,4-dihydropyridines, acridine-1,8-diones, and polyhydroquinolines bearing the tetrazolo[1,5-a]quinoline moiety demonstrated significant in vitro antimicrobial screening results, suggesting potential applications in developing new antimicrobial agents (Niraj K. Ladani et al., 2011).

Synthesis and Characterization for Potential Drug Development

The synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties have been conducted, reflecting the ongoing interest in creating and testing new compounds for potential drug development. These studies involve comprehensive analyses, including X-ray crystallography, to elucidate the compounds' structures and assess their antitumor activities (Catalin V. Maftei et al., 2013).

properties

IUPAC Name

1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(oxolan-2-ylmethyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-15-8-10-16(11-9-15)21-24-20(31-25-21)14-26-19-7-3-2-6-18(19)22(28)27(23(26)29)13-17-5-4-12-30-17/h2-3,6-11,17H,4-5,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYVFETWYUBZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((tetrahydrofuran-2-yl)methyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

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